molecular formula C28H28N6O6 B13440316 1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-altro-hexitol

1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-altro-hexitol

Katalognummer: B13440316
Molekulargewicht: 544.6 g/mol
InChI-Schlüssel: KGNFQRZLVCJSTF-ANEBDJRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-altro-hexitol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzoyl, benzylidene, and guanidine moieties, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-altro-hexitol typically involves multiple steps, including protection and deprotection of hydroxyl groups, selective functionalization, and coupling reactions. Common reagents used in these steps may include benzoyl chloride, benzylidene acetals, and guanidine derivatives. Reaction conditions often require specific solvents, temperatures, and catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring the purity and consistency of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-altro-hexitol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield benzoyl derivatives, while reduction could produce benzylidene alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent or drug precursor.

    Industry: Utilization in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-altro-hexitol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological processes. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-glucitol
  • 1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-mannitol

Uniqueness

Compared to similar compounds, 1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-altro-hexitol may exhibit unique properties such as enhanced reactivity, specific biological activity, or improved stability. These characteristics make it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C28H28N6O6

Molekulargewicht

544.6 g/mol

IUPAC-Name

[(4aR,7R,8S,8aS)-7-[2-(dimethylaminomethylideneamino)-6-oxo-1H-purin-9-yl]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

InChI

InChI=1S/C28H28N6O6/c1-33(2)15-30-28-31-24-21(25(35)32-28)29-16-34(24)19-13-37-20-14-38-27(18-11-7-4-8-12-18)40-23(20)22(19)39-26(36)17-9-5-3-6-10-17/h3-12,15-16,19-20,22-23,27H,13-14H2,1-2H3,(H,31,32,35)/t19-,20-,22+,23-,27?/m1/s1

InChI-Schlüssel

KGNFQRZLVCJSTF-ANEBDJRCSA-N

Isomerische SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@@H]3CO[C@@H]4COC(O[C@H]4[C@H]3OC(=O)C5=CC=CC=C5)C6=CC=CC=C6

Kanonische SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3COC4COC(OC4C3OC(=O)C5=CC=CC=C5)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.